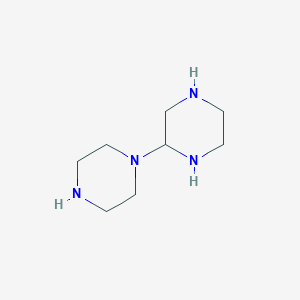
1,2'-Bipiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2'-Bipiperazine is a useful research compound. Its molecular formula is C8H18N4 and its molecular weight is 170.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1,2'-Bipiperazine derivatives have been extensively studied for their biological activities. They are often incorporated into pharmaceutical compounds due to their ability to interact with biological targets.
- Antidepressants and Antipsychotics : Many bipiperazine derivatives exhibit significant activity as antidepressants and antipsychotics. For example, compounds like bupropion and trazodone contain bipiperazine moieties that contribute to their pharmacological effects. Research indicates that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders .
- Antimicrobial Activity : Recent studies have shown that this compound derivatives possess antimicrobial properties against various bacterial strains. For instance, the compound has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals.
- Metal Complexes : The coordination of this compound with metals such as ruthenium and copper has been explored for applications in catalysis and materials science. Ruthenium complexes containing bipiperazine have shown potential as photosensitizers in photodynamic therapy (PDT), exhibiting cytotoxic effects upon light irradiation due to the generation of reactive oxygen species (ROS) .
- Catalytic Applications : The ability of this compound to stabilize metal ions enhances its utility in catalysis. It has been used in various catalytic reactions, including cross-coupling reactions and oxidation processes, where it facilitates the formation of carbon-carbon bonds .
Material Science
The unique properties of this compound make it suitable for applications in material science.
- Polymer Chemistry : this compound is utilized in synthesizing polymers with enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the performance characteristics of materials used in coatings and composites .
- Nanomaterials : Research has indicated that bipiperazine-based compounds can serve as precursors for nanomaterials. These materials have applications in electronics and photonics due to their tunable optical properties .
Case Studies
Propiedades
Número CAS |
151142-74-4 |
|---|---|
Fórmula molecular |
C8H18N4 |
Peso molecular |
170.26 g/mol |
Nombre IUPAC |
1-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-2-11-8(7-10-1)12-5-3-9-4-6-12/h8-11H,1-7H2 |
Clave InChI |
DTTOVSVQDLDGMW-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)N2CCNCC2 |
SMILES canónico |
C1CNC(CN1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















